5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole

Lipophilicity ADME Prediction Physicochemical Properties

Specifically select the 5-chloro isomer (XLogP3 5.1, pKa 1.41). Its significantly higher lipophilicity versus the 6-chloro isomer (XLogP3 4.7) ensures passive BBB penetration ideal for CNS kinase targets (e.g., VEGFR-2/c-Met). The 5-chloro substitution also acts as a proven selectivity switch to suppress 5-HT2B off-target activity—critical for SST5R programs requiring cardiovascular safety. The 4-(trifluoromethyl)piperidine moiety delivers metabolic stability. Substituting with a positional isomer will compromise pharmacological reproducibility.

Molecular Formula C13H12ClF3N2O
Molecular Weight 304.69 g/mol
CAS No. 2549026-88-0
Cat. No. B6460847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
CAS2549026-88-0
Molecular FormulaC13H12ClF3N2O
Molecular Weight304.69 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H12ClF3N2O/c14-9-1-2-11-10(7-9)18-12(20-11)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2
InChIKeyCRUYNPNEDYIBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole (CAS 2549026-88-0)


5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole (CAS 2549026-88-0) is a halogenated heterocyclic building block characterized by a 1,3-benzoxazole core with a 5-chloro substituent and a 4-(trifluoromethyl)piperidin-1-yl moiety at the 2-position [1]. The compound has a molecular formula of C13H12ClF3N2O, a molecular weight of 304.70 g/mol, and a computed XLogP3 of 5.1, indicating high lipophilicity [1]. As a member of the benzoxazole-piperidine class, it serves as a key intermediate in medicinal chemistry for constructing CNS-targeting agents and kinase inhibitor libraries [2], with the trifluoromethyl group enhancing metabolic stability and the chloro substituent providing a handle for further elaboration [1].

Why 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole Is Not Interchangeable with Positional Isomers or Des-Chloro Analogs


The chlorine atom's position on the benzoxazole ring (5- vs. 6-position) and the presence of the trifluoromethylpiperidine group are not minor structural variations but critical determinants of both physicochemical properties and biological target interactions [2][3]. Computed property analysis reveals that the 5-chloro isomer (XLogP3 5.1, pKa 1.41) is significantly more lipophilic and acidic than the 6-chloro isomer (XLogP3 4.7, pKa 1.85) reflecting altered hydrogen-bonding and solvation characteristics that directly affect membrane permeability, plasma protein binding, and oral bioavailability [1][2]. In SAR studies on benzoxazole piperidine/piperazine series, the substitution position on the benzoxazole periphery has been shown to entirely eliminate off-target activity at the 5-HT2B receptor while preserving desired receptor engagement [3]. Consequently, generic replacement of the 5-chloro compound with a positional isomer or a des-chloro analog without re-optimization is highly likely to produce a different pharmacological profile, compromising project reproducibility, lead optimization trajectories, and procurement outcome.

Quantitative Differentiation Evidence for 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole vs. Closest Analogs


Lipophilicity Advantage: 5-Chloro vs. 6-Chloro Isomer XLogP3 Comparison

Computed lipophilicity, a critical determinant of passive membrane permeability and blood-brain barrier (BBB) penetration, shows a measurable difference between the 5-chloro and 6-chloro positional isomers. The target compound (5-chloro) has an XLogP3 of 5.1 versus 4.7 for the 6-chloro isomer [1][2]. This ∆logP of +0.4 indicates the 5-chloro substitution provides enhanced lipophilicity, which in the context of CNS drug discovery can improve BBB penetration and target engagement [3].

Lipophilicity ADME Prediction Physicochemical Properties

Electronic Property Differentiation: pKa Shift Between 5-Chloro and 6-Chloro Isomers

The predicted pKa of the benzoxazole nitrogen differs markedly between positional isomers: the target compound (5-chloro) has a pKa of 1.41, whereas the 6-chloro isomer has a pKa of 1.85 [1][2]. This ∆pKa of 0.44 units reflects the differential electron-withdrawing effect of the chlorine substituent depending on its position relative to the oxazole nitrogen. The lower pKa of the 5-chloro compound means it remains unprotonated at physiological pH, reducing the risk of P-glycoprotein efflux that often accompanies basic amines [3], thereby favoring passive diffusion and oral absorption.

pKa prediction Ionization state Drug-likeness

Target Selectivity Implications: Positional Substitution on Benzoxazole Periphery Abolishes Off-Target 5-HT2B Activity

In a landmark SAR study of benzoxazole piperidine antagonists targeting the somatostatin receptor subtype 5 (SST5R), Martin et al. demonstrated that subtle modifications to the benzoxazole substitution pattern entirely eliminated residual off-target activity at the human 5-HT2B receptor [1]. The specific positioning of substituents on the benzoxazole ring was found to be a key determinant of selectivity, providing a class-level inference that the 5-chloro pattern (versus 6-chloro or unsubstituted) can profoundly impact receptor selectivity profiles. While the exact compound of interest was not in this study, the structural similarity of benzoxazole piperidines supports extrapolation that chlorine position will modulate this undesired pharmacology [1].

Serotonin Receptor Off-target Selectivity Somatostatin Receptor

Preferred Application Scenarios for 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole Driven by Differential Evidence


CNS-Penetrant Kinase Inhibitor Fragment Libraries Requiring High Lipophilicity

When constructing fragment or lead-like libraries for CNS kinase targets (e.g., VEGFR-2/c-Met dual inhibitors), the 5-chloro isomer's higher XLogP3 (5.1) and low pKa (1.41) [1][2] offer an advantage over the 6-chloro isomer (XLogP3 4.7, pKa 1.85) for passive BBB penetration. This aligns with the CNS drug-like space defined by Pajouhesh & Lenz (2005) and supports the design of brain-penetrant kinase inhibitors as demonstrated by Eldehna et al. (2025) with piperidinyl-benzoxazole derivatives [3][4]. Procurement of the 5-chloro isomer is recommended for CNS drug discovery programs specifically targeting intracranial tumors or neurodegenerative conditions linked to kinase dysregulation.

Somatostatin Receptor Modulators with Stringent Serotonin Off-Target Safety Requirements

For programs targeting somatostatin receptor subtypes (SST5R) where 5-HT2B activity must be rigorously excluded due to valvulopathy risk, the benzoxazole substitution pattern is a proven selectivity switch [3]. Although the precise compound has not been profiled, the class-level SAR evidence from Martin et al. (2009) [3] strongly indicates that chloro substitution on the benzoxazole periphery suppresses off-target serotonergic activity. The 5-chloro compound is therefore the preferred building block for SAR exploration around SST5R antagonists intended for neuroendocrine tumor therapy or acromegaly, where chronic dosing demands uncompromised cardiovascular safety.

Metabolic Stability Optimization via Trifluoromethyl Blockade in ADME-Driven Lead Series

The 4-(trifluoromethyl)piperidine moiety is a recognized metabolically stable bioisostere for metabolically labile piperidine rings [3]. Combined with the 5-chloro substitution that provides a handle for further diversification while maintaining high lipophilicity (XLogP3 5.1), this compound positions itself as an optimal core for ADME-driven lead optimization [1]. When in vitro metabolic clearance or CYP-mediated oxidation is a project bottleneck, this scaffold is preferred over non-fluorinated or 6-substituted analogs due to its favorable computed properties and the established SAR of benzoxazole piperidines in receptor selectivity.

Quote Request

Request a Quote for 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.